3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine
Overview
Description
Scientific Research Applications
Metalations and Functionalizations
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is utilized in metalation and subsequent functionalization processes. For instance, researchers have demonstrated its conversion into carboxylic acids through selective deprotonation and carboxylation, highlighting its utility in regioexhaustive functionalization strategies (Cottet et al., 2004). This process allows for the targeted modification of the pyridine molecule, enabling the synthesis of derivatives with potential applications in pharmaceuticals and agrochemicals.
Structural Analysis
The structural characteristics of 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine derivatives have been explored through X-ray crystallography and other spectroscopic methods. These studies provide insights into the molecule's conformation, electronic structure, and potential for interactions in complex chemical environments (Kant et al., 2010). Understanding these structural aspects is crucial for designing new compounds with desired physical and chemical properties.
Synthesis of Pyridine Derivatives
The chemical serves as a precursor in the synthesis of pyrazolopyridines and other heterocyclic compounds, demonstrating its utility in constructing complex molecular architectures (Greszler & Stevens, 2009). These synthetic methodologies enable the creation of compounds with potential applications ranging from medicinal chemistry to materials science.
Application in Organic Synthesis
In organic synthesis, the compound has been used to facilitate the introduction of trifluoromethyl groups into pyridines through displacement reactions. This approach has been particularly useful for generating trifluoromethyl-substituted pyridines, which are valuable in various applications due to their unique electronic properties (Cottet & Schlosser, 2002).
Exploration of New Synthetic Routes
Research has also focused on exploring new synthetic routes and methodologies using 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine as an intermediate. These studies aim to enhance the efficiency and selectivity of chemical transformations, opening new avenues for the development of pharmaceuticals and agrochemicals (Schlosser & Marull, 2003).
properties
IUPAC Name |
3-(bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLHZICIGLUAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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